molecular formula C18H19ClN2O B252831 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide

Cat. No. B252831
M. Wt: 314.8 g/mol
InChI Key: CXXFTQQOYLDUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down the neurotransmitter GABA in the brain, which plays a crucial role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

As mentioned earlier, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased activity can lead to a variety of effects, including anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased GABA levels in the brain, decreased glutamate levels, and increased levels of other neurotransmitters such as dopamine and serotonin. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, its effects on other neurotransmitters and its potential off-target effects need to be carefully considered when interpreting experimental results.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of Alzheimer's disease, where it may help to protect against the neurodegenerative effects of beta-amyloid plaques. Finally, further research is needed to fully understand the potential side effects and long-term effects of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide use.

Synthesis Methods

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide involves several steps, including the reaction of 4-chloropyrrolidine with 4-bromoaniline to form N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-bromoaniline. This compound is then reacted with 2-methylbenzoic acid in the presence of a coupling agent to form N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide.

Scientific Research Applications

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide has been investigated for its potential use in the treatment of Alzheimer's disease, Huntington's disease, and schizophrenia.

properties

Product Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H19ClN2O/c1-13-6-2-3-7-15(13)18(22)20-14-8-9-17(16(19)12-14)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)

InChI Key

CXXFTQQOYLDUKP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Origin of Product

United States

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